molecular formula C8H6BrN B1292480 3-Bromo-2-methylbenzonitrile CAS No. 52780-15-1

3-Bromo-2-methylbenzonitrile

Cat. No.: B1292480
CAS No.: 52780-15-1
M. Wt: 196.04 g/mol
InChI Key: VJMRAGHVKBZNAF-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzonitrile: is an organic compound with the molecular formula C8H6BrN . It is a derivative of benzonitrile, where a bromine atom is substituted at the third position and a methyl group at the second position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Mode of Action

This can lead to changes in the function of proteins or other biomolecules .

Biochemical Pathways

They may interfere with the function of proteins or other biomolecules, disrupting normal cellular processes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its bioavailability would depend on factors such as its solubility, stability, and the method of administration.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-methylbenzonitrile: One common method involves the bromination of 2-methylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

    Industrial Production Methods: Industrially, 3-Bromo-2-methylbenzonitrile can be synthesized through similar bromination processes, often optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon).

Major Products Formed:

    Nucleophilic Substitution: Substituted benzonitriles.

    Coupling Reactions: Biaryl compounds.

    Reduction: 2-methylbenzylamine.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chlorobenzonitrile: Similar structure with a chlorine atom instead of a methyl group.

    3-Bromo-5-chloro-2-methylbenzonitrile: Contains an additional chlorine atom at the fifth position.

    3-Bromo-2-(bromomethyl)benzonitrile: Has an extra bromine atom on the methyl group.

Uniqueness

    3-Bromo-2-methylbenzonitrile: is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. .

Properties

IUPAC Name

3-bromo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMRAGHVKBZNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634023
Record name 3-Bromo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52780-15-1
Record name 3-Bromo-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methylbenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared in a manner similar to that described for 3-bromo-5-fluorobenzonitrile from commercially available 2,6-dibromotoluene (1.80 g, 7.20 mmol), DMF (11 mL), pyridine (1.1 mL), and copper (I) cyanide (0.52 g, 5.76 mmol). The crude product was purified by flash column chromatography (100 mL silica, hexane) to afford 50 mg (35%) of 3-bromo-2-methylbenzonitrile. Data for 3-bromo-2-methylbenzonitrile: 1H NMR (400 MHz, acetone-d6) 7.88 (d, J=8.0, 1H), 7.73 (d, J=8.0, 1H), 7.32 (t, J=15.8, 7.9, 1H), 2.58 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Name
copper (I) cyanide
Quantity
0.52 g
Type
reactant
Reaction Step Four
Quantity
1.1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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